molecular formula C5H5ClN4O2 B014205 4-Amino-2-chloro-6-methyl-5-nitropyrimidine CAS No. 5453-06-5

4-Amino-2-chloro-6-methyl-5-nitropyrimidine

Cat. No. B014205
CAS RN: 5453-06-5
M. Wt: 188.57 g/mol
InChI Key: ZBYYVBFAHVINCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine involves key steps that ensure the introduction of functional groups at specific positions on the pyrimidine ring. An unusual aromatic substitution was observed when attempting the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, leading to the formation of 2-amino-4,5,6-trichloropyrimidine instead. This highlights the reactivity and potential challenges in synthesizing nitropyrimidines (Lopez et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine and its derivatives reveals a rich tapestry of intermolecular interactions. These include hydrogen bonding, which plays a crucial role in stabilizing the molecular and supramolecular structures. For example, the title compound synthesized in one study demonstrated intra- and intermolecular N—H⋯O and N—H⋯N hydrogen bonding, leading to polymeric chains of coplanar molecules (McKeveney et al., 2004).

Chemical Reactions and Properties

The reactivity of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine towards various amine substitutions has been extensively studied. Its ability to undergo regioselective substitution reactions makes it a valuable synthetic building block. These reactions often yield a range of compounds with potential applications in material science and pharmaceuticals. Notably, the compound has been used as a precursor for synthesizing novel heterocyclic systems (Banihashemi et al., 2020).

Physical Properties Analysis

The physical properties of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine derivatives, including crystal structure and solubility, are influenced by the nature of the substituents on the pyrimidine ring. Crystallographic studies provide insights into the arrangement of molecules in the solid state, revealing patterns of hydrogen bonding and stacking interactions that contribute to the stability and properties of the material (Guo et al., 2007).

Scientific Research Applications

  • Nitification Inhibitor

    • Summary of the application : “4-Amino-2-chloro-6-methyl-5-nitropyrimidine” is used as a nitrification inhibitor .
  • Synthesis of Trifluoromethylpyridines

    • Specific scientific field : Organic Chemistry .
    • Summary of the application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized using “4-Amino-2-chloro-6-methyl-5-nitropyrimidine”. These compounds are used in the agrochemical and pharmaceutical industries .
    • Methods of application or experimental procedures : Various methods of synthesizing trifluoromethylpyridines have been reported .
    • Results or outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

    • Specific scientific field : Organic Chemistry .
    • Summary of the application : “4-Amino-2-chloro-6-methyl-5-nitropyrimidine” is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .
    • Methods of application or experimental procedures : The reaction involves a sequence of SNAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
    • Results or outcomes : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Degradation of Chlorimuron-ethyl

    • Specific scientific field : Environmental Chemistry .
    • Summary of the application : “4-Amino-2-chloro-6-methyl-5-nitropyrimidine” is one of the two major metabolites formed in the degradation of chlorimuron-ethyl, a pre- and post-emergence herbicide for the control of important broad-leaved weeds in soybean and maize .

Safety And Hazards

4-Amino-2-chloro-6-methyl-5-nitropyrimidine is classified as toxic . It has hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-chloro-6-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYVBFAHVINCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280911
Record name 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-6-methyl-5-nitropyrimidine

CAS RN

5453-06-5
Record name 5453-06-5
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Record name 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
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Record name 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RN Prasad, CW Noell, RK Robins - Journal of the American …, 1959 - ACS Publications
… 4-amino-2-chloro-6-methyl-5-nitropyrimidine (IX). After a vigorous reaction the mixture turned deep brownish-red. The reddish mixture was heated on the steam-bath for 1 hr. …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
RC ELDERFIELD, RAJN PRASAD - The Journal of Organic …, 1959 - ACS Publications
… (0.0051 mole) of 4-amino-2-chloro-6methyl-5-nitropyrimidine in 30 ml. of absolute ethanol was added to an ice cold solution of 0.91 g. (0.005 mole)of VII in 50 ml. …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
A Albert, DJ Brown, HCS Wood - Journal of the Chemical Society …, 1954 - pubs.rsc.org
Several new monosubstituted pteridines are described, bringing the total of such substances to 35. Previous difficulties in the replacement of hydroxyl in 7-hydroxypteridine by other …
Number of citations: 39 0-pubs-rsc-org.brum.beds.ac.uk
J Weinstock, RY Dunoff - Journal of Medicinal Chemistry, 1968 - ACS Publications
… nitropyrimidine animates selectively8 to give 4-amino2-chloro-6-methyl-5-nitropyrimidine possibly due to the hydrogen-bonding ability of the nitro group,9 a similar ortho activating effect …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
EY Choi - 2000 - search.proquest.com
… of 4-amino-2-chloro-6-methyl-5-nitropyrimidine as by Robins et al (1953) resulted in 4-amino-2-hydroxy-6-methyl-5-nitropyrimidine. 15 g of 4amino-2-chloro-6-methyl-5-nitropyrimidine …
E Gross, JL Morell - Journal of the American Chemical Society, 1971 - ACS Publications
… Primary synthesis of 3a beginning with theknown10 4-amino-2chloro-6-methyl-5-nitropyrimidine and using conventional 8-aminopurine synthesis11 yielded 3a, identical with the …
Number of citations: 829 0-pubs-acs-org.brum.beds.ac.uk
JL Wong, MS Brown, K Matsumoto… - Journal of the …, 1971 - ACS Publications
… Primary synthesis of 3a beginning with theknown10 4-amino-2chloro-6-methyl-5-nitropyrimidine and using conventional 8-aminopurine synthesis11 yielded 3a, identical with the …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk

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